Methyl 4-[3-(hydroxymethyl)phenyl]benzoate
Overview
Description
“Methyl 4-[3-(hydroxymethyl)phenyl]benzoate” is a chemical compound with the linear formula HOC6H4C6H4CO2CH3 . It is an ester, which is a class of compounds that are derived from carboxylic acids . This compound contains a total of 36 bonds, including 20 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aromatic ester, 1 hydroxyl group, and 1 primary alcohol .
Molecular Structure Analysis
The molecular structure of “Methyl 4-[3-(hydroxymethyl)phenyl]benzoate” includes a hydroxymethyl group attached to a phenyl ring, which is further connected to a benzoate group . The compound has a molecular weight of 228.24 .Physical And Chemical Properties Analysis
“Methyl 4-[3-(hydroxymethyl)phenyl]benzoate” is a solid compound with a melting point of 153-157 °C . It has a molecular weight of 228.24 .Scientific Research Applications
Synthesis of Primary and Secondary Amides
Methyl 4-[3-(hydroxymethyl)phenyl]benzoate: is utilized in the synthesis of primary and secondary amides. This process is significant because amides are fundamental compounds in various fields, including medicine, biochemistry, and materials science . The compound serves as a starting material for reactions with alkali metal amidoboranes, leading to the formation of amides through a direct amidation process that is both rapid and chemoselective .
Intermediate for Pesticide Production
The compound is an intermediate in the synthesis of certain pesticides. Specifically, it is used in the production of bifenthrin, a widely used pyrethroid insecticide . The synthesis involves a Grignard reaction followed by a condensation process, highlighting the compound’s role in creating effective pest control solutions.
Organic Synthesis Research
This compound is also valuable in organic synthesis research. It can be used to study various organic reactions, including nucleophilic addition and proton transfer-induced elimination reactions. The insights gained from such studies can lead to the development of new synthetic methods and the discovery of novel reaction mechanisms .
Safety and Hazards
Mechanism of Action
Mode of Action
It’s known that esters, a group to which this compound belongs, can react with alcohols to form different esters in the presence of an acid catalyst . This reaction is known as esterification .
Biochemical Pathways
Esters, in general, can undergo several reactions such as hydrolysis, reduction, and trans-esterification . These reactions can affect various biochemical pathways.
properties
IUPAC Name |
methyl 4-[3-(hydroxymethyl)phenyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-18-15(17)13-7-5-12(6-8-13)14-4-2-3-11(9-14)10-16/h2-9,16H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLDHHIJNRNIEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=CC(=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60362616 | |
Record name | Methyl 4-[3-(hydroxymethyl)phenyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60362616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
223126-96-3 | |
Record name | Methyl 4-[3-(hydroxymethyl)phenyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60362616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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